molecular formula C24H24N4O5S2 B11468579 1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4-(3,4,5-trimethoxyphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4-(3,4,5-trimethoxyphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

Cat. No.: B11468579
M. Wt: 512.6 g/mol
InChI Key: BJEFZWHRVAVSTE-UHFFFAOYSA-N
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Description

1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex heterocyclic compound that incorporates benzothiazole and pyrazolo-thiazepine moieties

Preparation Methods

The synthesis of 1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can be achieved through several synthetic routes. Common methods include:

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as Taq polymerase and telomerase, leading to caspase activation and down-regulation of ERK2 protein . These interactions disrupt cellular processes and can lead to cell death, making the compound a potential candidate for anti-cancer therapies .

Comparison with Similar Compounds

Compared to other benzothiazole and pyrazolo-thiazepine derivatives, 1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

This detailed article provides a comprehensive overview of 1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H24N4O5S2

Molecular Weight

512.6 g/mol

IUPAC Name

1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4-(3,4,5-trimethoxyphenyl)-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one

InChI

InChI=1S/C24H24N4O5S2/c1-12-20-22(13-8-16(31-3)21(33-5)17(9-13)32-4)34-11-19(29)26-23(20)28(27-12)24-25-15-7-6-14(30-2)10-18(15)35-24/h6-10,22H,11H2,1-5H3,(H,26,29)

InChI Key

BJEFZWHRVAVSTE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(SCC(=O)N2)C3=CC(=C(C(=C3)OC)OC)OC)C4=NC5=C(S4)C=C(C=C5)OC

Origin of Product

United States

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